
AMG 487
Übersicht
Beschreibung
AMG-487 ist ein potenter und selektiver Antagonist des Chemokinrezeptors CXCR3. Diese Verbindung ist bekannt für ihre Fähigkeit, die Bindung von Chemokinen wie CXCL10 und CXCL11 an CXCR3 zu hemmen, das eine bedeutende Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt, einschließlich Entzündungen und Immunantworten .
Herstellungsmethoden
Die Synthese von AMG-487 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende ReaktionenDie Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren sowie spezifischen Temperatur- und Druckeinstellungen, um optimale Ausbeuten zu erzielen .
In der industriellen Produktion wird die Synthese von AMG-487 unter Verwendung ähnlicher Methoden hochskaliert, wobei Anpassungen vorgenommen werden, um größere Batchgrößen zu ermöglichen und eine gleichbleibende Qualität und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um den Reaktionsfortschritt und die Eigenschaften des Endprodukts zu überwachen .
Chemische Reaktionsanalyse
AMG-487 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist der Metabolismus durch das Enzym CYP3A4, der zur Bildung reaktiver Metaboliten führt. Diese Metaboliten können das Enzym kovalent modifizieren, was zu einer zeitabhängigen Hemmung führt .
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise hydroxylierte oder anderweitig modifizierte Derivate von AMG-487, die weitere Sekundärreaktionen eingehen können, um komplexere Strukturen zu bilden .
Wissenschaftliche Forschungsanwendungen
AMG-487 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie, Onkologie und Pharmakologie. In der Immunologie wird AMG-487 verwendet, um die Rolle von CXCR3 bei der Migration und Aktivierung von Immunzellen zu untersuchen. Es wurde gezeigt, dass es die Reifung und Funktion von dendritischen Zellen beeinflusst, was zu einer beeinträchtigten T-Zellaktivierung und der Induktion tolerogener dendritischer Zellen führt .
In der Onkologie hat AMG-487 Potenzial als Therapeutikum für metastasierten Krebs gezeigt. Studien haben gezeigt, dass es die Migration von Tumorzellen hemmen und die Anzahl der Metastasen in Tiermodellen reduzieren kann . Zusätzlich wird AMG-487 in der pharmakologischen Forschung verwendet, um seine Auswirkungen auf verschiedene Signalwege und sein Potenzial als Behandlung für entzündliche und Autoimmunerkrankungen zu untersuchen .
Wirkmechanismus
AMG-487 entfaltet seine Wirkung durch selektive Bindung an den Chemokinrezeptor CXCR3, wodurch die Interaktion zwischen CXCR3 und seinen Liganden wie CXCL10 und CXCL11 blockiert wird. Diese Hemmung verhindert die nachgeschalteten Signalereignisse, die zur Migration und Aktivierung von Immunzellen führen .
Die molekularen Zielstrukturen von AMG-487 umfassen den CXCR3-Rezeptor und die damit verbundenen Signalwege, die entzündliche und immunologische Reaktionen vermitteln. Durch die Blockierung dieser Signalwege kann AMG-487 die Immunantwort modulieren und Entzündungen reduzieren .
Vorbereitungsmethoden
The synthesis of AMG-487 involves several steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields .
In industrial production, the synthesis of AMG-487 is scaled up using similar methods, with adjustments made to accommodate larger batch sizes and ensure consistent quality and purity. The process involves rigorous quality control measures to monitor the reaction progress and the final product’s characteristics .
Analyse Chemischer Reaktionen
Metabolic Reactions of AMG 487
This compound is metabolized via cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP3A5, resulting in two primary metabolites: M1 (pyridyl N-oxide) and M2 (O-deethylated form) . Further oxidation of M2 produces M3 , a secondary metabolite.
Key Metabolic Pathways:
-
O-Deethylation :
-
Pyridyl N-Oxidation :
-
Secondary Oxidation :
-
M2 undergoes additional oxidation to form M3, involving hydroxylation or further functional group modifications.
-
Table 1: Metabolic Reactions of this compound
Enzyme Interactions and Inhibition
The metabolite M2 demonstrates competitive inhibition of CYP3A enzymes, with a reported inhibition constant () of 0.75 μM . This interaction highlights a feedback mechanism affecting this compound’s own metabolism.
Mechanistic Insights:
-
Binding Site : The trifluoromethoxy (OCF) group in this compound occupies a hydrophobic cleft between transmembrane helices TM1 and TM7 in CYP3A4, facilitating substrate recognition .
-
Structural Influence : The 8-azaquinazolinone core stabilizes interactions with CYP3A4 via π-π stacking with Trp109 and hydrogen bonding to Tyr308 .
Structural Features Influencing Reactivity
The molecular structure of this compound (, MW = 603.59 g/mol) dictates its metabolic fate:
Reactive Sites:
-
Ethoxy Group :
-
Pyridine Ring :
-
Trifluoromethoxy Group :
Chemical Formula and Key Modifications:
Functional Implications of Metabolites
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Rheumatoid Arthritis
AMG 487 has shown promise in preclinical models of rheumatoid arthritis. In studies involving DBA/1J mice with collagen-induced arthritis, this compound administration resulted in significant reductions in clinical scores and histological markers of inflammation. Specifically, treatment with 5 mg/kg this compound every 48 hours led to the suppression of Th1 and Th17 cell differentiation, indicating its potential as a novel therapeutic strategy for rheumatoid arthritis management .
2. Diabetic Retinopathy
In models of diabetic retinopathy, this compound was found to alleviate damage to the blood-retinal barrier. The compound inhibited oxidative stress and endoplasmic reticulum stress, thereby reducing retinal albumin leakage. These findings suggest that CXCR3 antagonism may be beneficial in preventing early-stage diabetic retinopathy injuries .
3. Experimental Autoimmune Prostatitis
This compound exhibited anti-inflammatory effects in experimental autoimmune prostatitis models. Treatment reduced inflammation and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This highlights this compound's potential for treating prostate-related inflammatory conditions .
4. Pulmonary Metastasis
In preclinical studies involving SCID and Balb/c mice, this compound significantly reduced pulmonary metastases when administered alongside tumor cells. The treatment led to a notable decrease in the number of pulmonary nodules (62% reduction in human models) and cumulative tumor volume . This suggests that this compound may play a role in cancer therapies aimed at preventing metastasis.
Data Tables
Study Focus | Model | Dosage | Key Findings |
---|---|---|---|
Rheumatoid Arthritis | DBA/1J mice | 5 mg/kg every 48h | Reduced clinical scores and inflammatory markers |
Diabetic Retinopathy | Streptozocin-induced model | Not specified | Alleviated blood-retinal barrier damage |
Autoimmune Prostatitis | EAP mice | Not specified | Diminished inflammatory changes and pelvic pain |
Pulmonary Metastasis | SCID/Balb/c mice | 5 mg/kg twice daily | Significant reduction in pulmonary nodules and tumor volume |
Case Studies
Case Study: Rheumatoid Arthritis
A study involving DBA/1J mice demonstrated that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers like IL-10. These results support the hypothesis that CXCR3 antagonism can effectively modulate immune responses in autoimmune diseases .
Case Study: Diabetic Retinopathy
In a diabetic mouse model, this compound was shown to protect against retinal damage by maintaining the integrity of tight junction proteins like occludin. This protective effect was linked to reduced oxidative stress markers, indicating a potential therapeutic pathway for diabetic retinopathy .
Wirkmechanismus
AMG-487 exerts its effects by selectively binding to the chemokine receptor CXCR3, thereby blocking the interaction between CXCR3 and its ligands, such as CXCL10 and CXCL11. This inhibition prevents the downstream signaling events that lead to immune cell migration and activation .
The molecular targets of AMG-487 include the CXCR3 receptor and the associated signaling pathways that mediate inflammatory and immune responses. By blocking these pathways, AMG-487 can modulate the immune response and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
AMG-487 ist unter den CXCR3-Antagonisten einzigartig aufgrund seiner hohen Potenz und Selektivität. Zu ähnlichen Verbindungen gehören andere CXCR3-Antagonisten wie NBI-74330 und SCH-546738, die ebenfalls die Bindung von Chemokinen an CXCR3 hemmen, sich aber in ihren pharmakokinetischen Eigenschaften und ihrer Wirksamkeit unterscheiden können .
Im Vergleich zu diesen Verbindungen hat AMG-487 eine überlegene orale Bioverfügbarkeit und eine robuste biologische Aktivität in vivo gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz macht .
Biologische Aktivität
AMG 487 is a selective antagonist of the CXC chemokine receptor 3 (CXCR3), which plays a crucial role in various inflammatory and autoimmune diseases. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
This compound inhibits the binding of chemokines such as IP-10 (CXCL10) and ITAC (CXCL11) to CXCR3, thereby preventing the downstream signaling that leads to inflammatory responses. The compound has demonstrated potent inhibitory effects in vitro, with IC50 values of approximately 8.0 nM for IP-10 and 8.2 nM for ITAC . This antagonism results in decreased cell migration and reduced inflammatory cell recruitment in various disease models.
Therapeutic Applications
1. Rheumatoid Arthritis (RA)
In a collagen-induced arthritis (CIA) mouse model, this compound was shown to significantly reduce clinical scores and histological signs of inflammation. Treatment with this compound led to a decrease in Th1, Th17, and Th22 cell populations while increasing regulatory T cells (Tregs), indicating a shift towards an anti-inflammatory response . The compound downregulated pro-inflammatory cytokines such as IL-17A and RORγt while upregulating anti-inflammatory markers like Foxp3 and IL-10 .
2. Diabetic Retinopathy (DR)
this compound has also been investigated for its potential in ameliorating blood-retinal barrier (BRB) disruption associated with diabetic retinopathy. In a streptozocin-induced DR model, this compound treatment improved the integrity of the BRB by reducing oxidative stress and endoplasmic reticulum stress markers, thus protecting retinal endothelial cells from damage .
3. Experimental Autoimmune Prostatitis (EAP)
In EAP mouse models, this compound treatment alleviated inflammatory changes and pelvic pain by inhibiting Th1 cell differentiation through the IL-12/STAT4 pathway. This study highlights its potential as a therapeutic agent for prostate inflammation .
4. Metastatic Cancer Models
this compound has shown efficacy in reducing lung metastasis in breast cancer models by inhibiting CXCR3-mediated migration of tumor cells . In osteosarcoma models, treatment with this compound resulted in fewer metastatic nodules compared to controls, demonstrating its potential in cancer therapy .
Research Findings
The following table summarizes key studies exploring the biological activity of this compound:
Eigenschaften
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.